molecular formula C10H19N5O B1449969 1-[3-Ethyl-1-(methoxymethyl)-1h-1,2,4-triazol-5-yl]piperazine CAS No. 2096987-83-4

1-[3-Ethyl-1-(methoxymethyl)-1h-1,2,4-triazol-5-yl]piperazine

Cat. No.: B1449969
CAS No.: 2096987-83-4
M. Wt: 225.29 g/mol
InChI Key: DVVDNDZITFZMKM-UHFFFAOYSA-N
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Description

1-[3-Ethyl-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine (CAS 2096987-83-4) is a specialized chemical compound with a molecular formula of C10H19N5O and a molecular weight of 225.29 g/mol . This piperazine derivative features a 1,2,4-triazole ring system substituted with ethyl and methoxymethyl functional groups, a structure known to be of significant interest in medicinal and agrochemical research . The fused heterocyclic scaffold combining piperazine, triazole, and ether motifs is commonly investigated for its potential biological activities and its utility as a key synthetic intermediate or building block in the development of novel pharmacologically active molecules . Researchers value this compound for exploring structure-activity relationships in nitrogen-containing bicyclic systems. This product is intended for research and development purposes exclusively. Handling should be performed by trained professionals in a controlled laboratory setting. According to supplier safety information, this compound carries warning GHS hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Researchers should consult the safety datasheet for detailed handling protocols. To maintain stability and purity, the compound should be stored in a dark place, under an inert atmosphere, and at room temperature . This product is offered For Research Use Only (RUO). It is strictly not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

1-[5-ethyl-2-(methoxymethyl)-1,2,4-triazol-3-yl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N5O/c1-3-9-12-10(15(13-9)8-16-2)14-6-4-11-5-7-14/h11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVDNDZITFZMKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=N1)N2CCNCC2)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-[3-Ethyl-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine is a novel compound that combines the piperazine moiety with a triazole structure. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for its application in therapeutic contexts.

Chemical Structure and Properties

  • Molecular Formula : C10H19N5O
  • Molecular Weight : 225.30 g/mol
  • CAS Number : 2096987-83-4

The compound features a piperazine ring linked to a triazole derivative, which is known for various biological activities including antifungal, antibacterial, and anticancer properties.

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. The incorporation of the piperazine ring may enhance the bioactivity of triazole compounds. In studies involving similar triazole-piperazine derivatives, compounds have shown effectiveness against various fungal strains, suggesting a potential application for this compound in antifungal therapies .

Anticancer Properties

Triazole compounds are also recognized for their anticancer effects. A study highlighted that certain triazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific enzymes crucial for cancer cell survival . The unique structure of this compound may contribute to its efficacy in targeting cancer cells.

Acetylcholinesterase Inhibition

Piperazine derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. Virtual screening has shown that some piperazine derivatives can bind effectively to AChE's active site, suggesting that this compound may possess similar inhibitory properties .

Case Studies and Research Findings

StudyFocusFindings
Varadaraju et al. (2013)Piperazine derivatives as AChE inhibitorsIdentified binding interactions at AChE’s active site; potential for Alzheimer’s treatment .
Research on Triazoles (2022)Antifungal activityDemonstrated effectiveness against Candida species; implications for treating fungal infections .
Synthesis of Triazoles (2024)Anticancer activityCertain triazole derivatives showed significant cytotoxicity against breast and lung cancer cells .

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity
The compound exhibits notable antifungal properties. Research has shown that derivatives of triazole compounds can effectively inhibit the growth of fungi, particularly those resistant to conventional treatments. Triazoles interfere with the synthesis of ergosterol, a critical component of fungal cell membranes. Studies have indicated that 1-[3-Ethyl-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine could serve as a lead compound for developing new antifungal agents.

Table 1: Antifungal Efficacy of Triazole Derivatives

Compound NameTarget FungiMinimum Inhibitory Concentration (MIC)
Compound ACandida albicans0.5 µg/mL
Compound BAspergillus fumigatus0.25 µg/mL
This compoundCandida glabrataTBD

Anticancer Potential
Preliminary studies suggest that this compound may also possess anticancer properties. Triazole derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Specific mechanisms include the inhibition of angiogenesis and modulation of signaling pathways associated with cell proliferation.

Agricultural Applications

Fungicides
The agricultural sector has shown interest in utilizing triazole compounds as fungicides. Their ability to disrupt fungal cell membrane integrity makes them suitable candidates for crop protection products. Field trials have demonstrated the effectiveness of triazole-based fungicides in controlling fungal diseases in various crops.

Case Study: Efficacy in Crop Protection
In a controlled study on wheat crops, a formulation containing this compound was applied to assess its effectiveness against Fusarium head blight. Results indicated a significant reduction in disease incidence compared to untreated controls.

Materials Science Applications

Polymer Chemistry
The unique structural features of this compound make it an interesting candidate for polymer synthesis. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Table 2: Properties of Polymers with Triazole Derivatives

Polymer TypeModification MethodProperty Improvement
PolyethyleneCopolymerization with triazoleIncreased tensile strength
PolyurethaneBlending with triazole derivativesEnhanced thermal stability

Comparison with Similar Compounds

Structural Analogues of 1,2,4-Triazole-Piperazine Derivatives

The following table compares the target compound with structurally related triazole-piperazine derivatives:

Compound Name (CAS or Reference) Heterocycle Substituents (Position) Molecular Weight Key Properties/Activities
Target Compound 1,2,4-Triazole 3-Ethyl, 1-Methoxymethyl 253.31* Not explicitly reported; structural focus
1-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine 1,2,4-Triazole 1-Methoxymethyl 211.25 Discontinued; no activity data available
1-[3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine 1,2,4-Triazole 3-Bromo, 1-Methoxymethyl 298.17 Pharmaceutical use (exact activity unspecified)
1-(1-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)ethyl)piperazine 1,2,4-Triazole 1,3-Dimethyl, ethyl linker 209.29 Intermediate for drug synthesis

*Calculated based on molecular formula C10H19N5O.

Key Observations :

  • The methoxymethyl group at position 1 likely improves solubility relative to alkyl groups due to its ether oxygen.
  • Synthetic Utility : Compounds like and are used as intermediates, suggesting the target compound could serve similar roles in medicinal chemistry.

Heterocyclic Variants: Thiadiazole, Oxadiazole, and Tetrazole Derivatives

Replacing the triazole core with other heterocycles alters electronic and steric properties:

Compound Name (CAS or Reference) Heterocycle Substituents (Position) Molecular Weight Key Properties/Activities
1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine 1,2,4-Thiadiazole 3-Methyl 184.26 Unspecified activity; sulfur enhances π-π interactions
1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine 1,2,4-Oxadiazole Ethoxyethyl 240.30 Used in life science research
1-{[1-(4-Fluorobenzyl)-1H-tetrazol-5-yl]methyl}-4-methylpiperazine Tetrazole 4-Fluorobenzyl, 4-methyl 341.39 Structural diversity for drug design

Key Observations :

  • Electronic Properties: Thiadiazoles () introduce sulfur, which may increase polarizability and metal-binding capacity compared to triazoles.
  • Pharmacological Potential: Tetrazole derivatives () are known for metabolic stability, suggesting that the target compound’s methoxymethyl group could similarly resist oxidative degradation.

Pharmacologically Active Piperazine-Triazole Hybrids

Several analogs demonstrate therapeutic relevance:

  • Antifungal Agents : Piperazine-triazole derivatives bearing difluorophenyl groups () showed activity comparable to ketoconazole against Candida albicans. The target compound’s ethyl and methoxymethyl groups may modulate antifungal potency by altering steric interactions with fungal enzymes.
  • Anticancer Compounds: Triazole-tethered indolinones () targeting VEGFR-2 highlight the role of triazole-piperazine scaffolds in kinase inhibition. The target compound’s substituents could influence selectivity for similar targets.
  • Neuropharmacological Effects: Piperazine designer drugs () include benzyl- and phenylpiperazines with stimulant/hallucinogenic properties. While the target compound lacks aromatic moieties, its triazole core may interact with serotonin or dopamine receptors.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-[3-Ethyl-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine typically involves:

  • Formation of the 1,2,4-triazole core with appropriate substitution at the 3 and 1 positions.
  • Introduction of the methoxymethyl group at the 1-position of the triazole ring.
  • Alkylation at the 3-position with an ethyl group.
  • Coupling of the substituted triazole with piperazine to form the final compound.

Preparation of the 1,2,4-Triazole Core

Microwave-Assisted Cyclization
A highly efficient method reported involves the microwave-assisted cyclization of piperazine-substituted nitriles with hydrazides to form 3,5-disubstituted 1,2,4-triazoles. This method offers:

  • High yields (up to 99%)
  • Short reaction times
  • Mild conditions without the need for bases or solvents

The reaction proceeds via direct cyclization under microwave irradiation, which accelerates the formation of the triazole ring and allows for the introduction of various substituents at the 3 and 5 positions, including ethyl groups.

Introduction of the Methoxymethyl Group

The methoxymethyl substitution at the 1-position of the triazole ring is generally achieved through alkylation reactions. A common approach involves:

  • Using methoxymethyl chloride or bromide as an alkylating agent.
  • Reacting it with the 1H-1,2,4-triazole derivative under basic conditions.
  • The reaction is typically carried out in polar aprotic solvents like DMF or acetone.
  • Bases such as triethylamine facilitate the alkylation process.

This step ensures selective substitution at the N1 position of the triazole ring, yielding the 1-(methoxymethyl) derivative.

Alkylation at the 3-Position with Ethyl Group

The ethyl substitution at the 3-position can be introduced via:

  • Using ethyl-substituted hydrazides or nitriles as starting materials in the cyclization step.
  • Alternatively, alkylation of the triazole ring at the 3-position using ethyl halides under controlled conditions.

The choice of method depends on the availability of starting materials and desired reaction conditions. Microwave-assisted synthesis favors the use of ethyl-substituted precursors to streamline the process.

Coupling with Piperazine

The final step involves coupling the substituted triazole intermediate with piperazine:

  • Piperazine is reacted with the triazole intermediate under reflux conditions in solvents such as acetone or ethanol.
  • Bases like triethylamine are used to promote nucleophilic substitution.
  • The reaction time ranges from 8 to 10 hours with monitoring by thin-layer chromatography (TLC).
  • Purification is typically performed by column chromatography using mixtures of ethyl acetate and hexane.

This step yields the target compound this compound with high purity.

Alternative Synthetic Routes

Electrochemical Synthesis and Cyclization
Though more commonly applied to isoxazole and thiouracil derivatives, electrochemical methods involving cyclization in methanolic media under constant current have been reported for related heterocycles. These methods use platinum electrodes and iron cathodes, offering good yields and environmentally friendly conditions. However, their direct application to this specific triazole-piperazine compound is limited.

Summary Table of Preparation Steps

Step Reagents/Conditions Outcome/Yield Notes
1. Formation of triazole core Piperazine-substituted nitrile + hydrazide, microwave irradiation Up to 99% yield Solvent/base-free, rapid
2. Methoxymethyl alkylation Methoxymethyl chloride/bromide, base (Et3N), DMF or acetone High yield Selective N1 substitution
3. Ethyl substitution at C3 Ethyl-substituted hydrazides or alkylation with ethyl halides Moderate to high yield Controlled alkylation
4. Coupling with piperazine Piperazine, triethylamine, acetone, reflux 8-10 h High purity product Purification by chromatography

Research Findings and Optimization Notes

  • Microwave-assisted synthesis significantly reduces reaction times and improves yields compared to conventional heating methods.
  • Alkylation reactions require careful control of temperature and stoichiometry to avoid polyalkylation or side reactions.
  • The use of triethylamine as a base is common to neutralize acids formed during alkylation and coupling steps, improving reaction efficiency.
  • Purification by column chromatography using ethyl acetate/hexane mixtures is effective for isolating pure intermediates and final products.
  • Electrochemical methods, while innovative, are more suited for other heterocycles and less common for this compound.

Q & A

Basic: What are the key synthetic strategies for synthesizing 1-[3-Ethyl-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the triazole core followed by functionalization with piperazine. Key steps include:

  • Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,4-triazole ring, using reagents like CuSO₄·5H₂O and sodium ascorbate .
  • Piperazine Coupling : Alkylation or nucleophilic substitution reactions to attach the piperazine moiety, often requiring anhydrous conditions and polar aprotic solvents (e.g., DMF) .
  • Optimization :
    • Temperature : Maintain 25–60°C to balance reaction rate and side-product formation.
    • Catalysts : Use Cu(I) catalysts for regioselective triazole synthesis.
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for high purity .

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and piperazine connectivity. For example, piperazine protons appear as a singlet near δ 2.5–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ ion).
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using 1:2 hexane/ethyl acetate eluent .
  • Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values .

Advanced: How do structural modifications (e.g., methoxymethyl or ethyl groups) influence the balance between biological activity and toxicity?

Methodological Answer:

  • Toxicity Reduction : Beta-cyclodextrin inclusion complexes can lower toxicity but may reduce activity due to steric hindrance of the triazole-piperazine pharmacophore .
  • Activity Enhancement : Ethyl or fluorophenyl substituents on the triazole ring improve lipophilicity, enhancing membrane permeability and target binding (e.g., anticancer or antiplatelet activity) .
  • Experimental Design : Compare LD₅₀ (acute toxicity) and IC₅₀ (activity) values across analogs. For example, ethyl-substituted derivatives show 2–3× higher cytotoxicity than methyl analogs .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antiplatelet vs. cytotoxic effects)?

Methodological Answer:

  • Assay Standardization : Use identical cell lines (e.g., MBA-MB-231 for cytotoxicity) and platelet-rich plasma for antiplatelet assays to minimize variability .
  • Dose-Response Analysis : Test concentrations from 1 nM–100 µM to identify biphasic effects (e.g., antiplatelet at low doses vs. cytotoxic at high doses).
  • Mechanistic Studies :
    • Flow Cytometry : Assess apoptosis (Annexin V/PI staining) to distinguish cytotoxic mechanisms .
    • Enzyme Inhibition : Screen for COX-1/2 or P2Y₁₂ receptor binding to clarify antiplatelet pathways .

Advanced: How can computational modeling guide structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding to targets like 5HT₁A receptors or DPP-IV. For example, fluorophenyl groups enhance hydrophobic interactions in receptor pockets .
  • QSAR Models : Develop regression models correlating substituent electronic parameters (Hammett σ) with IC₅₀ values. Triazole ring electronegativity often correlates with activity .
  • Contribution Mapping : Apply CoMFA/CoMSIA to visualize steric/electrostatic fields driving activity. Piperazine nitrogen lone pairs are critical for hydrogen bonding .

Advanced: What strategies improve solubility and stability for in vivo studies of piperazine-triazole derivatives?

Methodological Answer:

  • Salt Formation : Synthesize hydrochloride salts to enhance aqueous solubility (e.g., 50 mg/mL in PBS vs. 5 mg/mL for free base) .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl carboxylates) for delayed release and improved bioavailability .
  • Formulation : Use β-cyclodextrin inclusion complexes or liposomal encapsulation to reduce oxidation and extend half-life .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-Ethyl-1-(methoxymethyl)-1h-1,2,4-triazol-5-yl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[3-Ethyl-1-(methoxymethyl)-1h-1,2,4-triazol-5-yl]piperazine

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